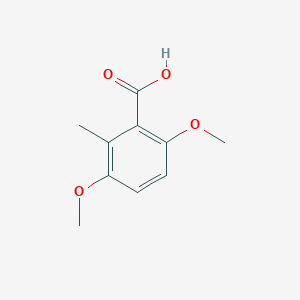

3,6-Dimethoxy-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDLTVNSBUNBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dimethoxy 2 Methylbenzoic Acid

Chemical Synthesis Routes and Strategies

The creation of highly substituted arenes is a cornerstone of modern chemistry, with applications ranging from materials science to pharmaceuticals. nih.gov The primary challenge lies in overcoming the inherent reactivity patterns of the aromatic ring to install methyl and methoxy (B1213986) groups, along with a carboxylic acid, in the specific 1, 2, 3, and 6 positions. Chemists employ a variety of strategic approaches to achieve this, often involving multi-step sequences that build the molecule piece by piece.

Regioselective Functionalization Approaches for Aromatic Ring Substitution

Achieving the desired substitution pattern on 3,6-dimethoxy-2-methylbenzoic acid hinges on regioselective reactions. These methods allow chemists to dictate where on the aromatic ring a chemical transformation occurs. fiveable.me For a molecule with four different substituents, controlling this placement is paramount to avoiding the formation of undesired isomers and ensuring a high yield of the final product. bohrium.comnih.gov

In complex organic syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with subsequent reactions. bham.ac.uk This is achieved using protecting groups, which are molecules that reversibly attach to a functional group, rendering it inert. organic-chemistry.org

An advanced and powerful approach is the use of orthogonal protecting groups. This strategy involves using multiple, different types of protecting groups within the same molecule that can be removed under distinct and non-interfering conditions. fiveable.mewikipedia.org For instance, one group might be removed with acid, while another is removed with a base or through hydrogenolysis. organic-chemistry.orgwikipedia.org This allows for the sequential unmasking and reaction of specific sites within a molecule, providing precise control over the synthetic pathway. fiveable.me

While a direct, commonly cited synthesis of this compound using this specific strategy is not prevalent, the principle is fundamental in the synthesis of many complex substituted aromatics. bham.ac.uknumberanalytics.com For example, in a hypothetical synthesis of a related compound, one could use two different hydroxyl protecting groups on a dihydroxy-toluene precursor. One protecting group could be removed to allow for methylation to a methoxy group, while the second protecting group remains intact. Subsequently, the second group could be removed under different conditions to allow for another reaction at that site. This level of control is crucial for building intricate molecular architectures. fiveable.menumberanalytics.com

Table 1: Examples of Orthogonal Protecting Group Pairs

| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) wikipedia.org | Boc (tert-Butoxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) organic-chemistry.org |

| Benzyl ether | Hydrogenolysis numberanalytics.com | Silyl ether (e.g., TBDMS) | Fluoride source (e.g., TBAF) numberanalytics.com |

This table illustrates common pairs of protecting groups that can be removed independently, showcasing the principle of orthogonality.

A highly effective and widely used strategy for regioselective synthesis is Directed ortho-Metalation (DoM). organic-chemistry.orgacs.org This technique utilizes an existing functional group on the aromatic ring, known as a Directed Metalation Group (DMG), to direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate a specific adjacent (ortho) carbon. bohrium.comorganic-chemistry.org This creates a new organometallic species at a predictable location, which can then react with various electrophiles to introduce a new substituent. rsc.org

In the context of synthesizing this compound, a common and logical starting material is 2,5-dimethoxytoluene. The methoxy groups are powerful DMGs. The methoxy group at the C1 position directs the lithiation to the C6 position. This site-specific metalation is a critical step, as it prepares the exact carbon atom for the subsequent introduction of the carboxyl group. bohrium.com Research has shown that treating 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C results in deprotonation exclusively at the position ortho to the carboxylate. nih.govorganic-chemistry.orgacs.org This highlights the power of directing groups to control the site of reaction, which is a more efficient alternative to classical electrophilic substitution methods that often suffer from poor regioselectivity and low yields. bohrium.com

Carboxylation Reactions for Benzoic Acid Moiety Introduction

Once the aromatic ring is appropriately functionalized, the final key step is the introduction of the carboxylic acid group (-COOH) to form the benzoic acid derivative.

One of the most reliable and common methods for forming a benzoic acid is the carboxylation of an aryl organometallic intermediate. numberanalytics.comresearchgate.net This process directly follows the directed metalation described previously. The aryllithium species generated from the directed metalation of 2,5-dimethoxytoluene is a powerful nucleophile. youtube.com This intermediate is then treated with an electrophile, in this case, solid carbon dioxide (dry ice). tamu.eduacs.org

The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO2, forming a new carbon-carbon bond and creating a lithium carboxylate salt. youtube.comjove.com In a subsequent step, the reaction mixture is treated with an aqueous acid (acidification) to protonate the carboxylate salt, yielding the final this compound product. tamu.edujove.com This method is highly effective for converting various organic halides and metalated arenes into their corresponding carboxylic acids with one additional carbon atom. jove.com

Table 2: Synthetic Pathway via Directed Metalation and Carboxylation

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Directed Metalation | 2,5-Dimethoxytoluene | 1. s-BuLi, TMEDA2. THF, -78°C | 6-Lithio-1,4-dimethoxy-2-methylbenzene |

| 2. Carboxylation | 6-Lithio-1,4-dimethoxy-2-methylbenzene | 1. CO₂ (solid) | Lithium 3,6-dimethoxy-2-methylbenzoate |

This table outlines the primary synthetic route, showcasing the key reagents and transformations.

An alternative strategy for introducing a carboxylic acid group is through the oxidation of an alkyl group, typically a methyl group, already attached to the aromatic ring. ncert.nic.in Strong oxidizing agents, most commonly potassium permanganate (KMnO₄) or chromic acid, are used for this transformation. masterorganicchemistry.comlibretexts.org When an alkylbenzene is treated with hot, alkaline potassium permanganate followed by acidification, the entire alkyl side chain is oxidized down to a carboxylic acid group, regardless of its length. ncert.nic.inyoutube.com

For this reaction to be successful, the carbon atom attached directly to the aromatic ring (the benzylic carbon) must have at least one hydrogen atom. masterorganicchemistry.comlibretexts.org If no benzylic hydrogens are present (e.g., a tert-butyl group), the reaction does not occur. libretexts.org

While this is a powerful general method, its application to the synthesis of this compound is less direct than the DoM approach. It would require a starting material like 1,4-dimethoxy-2,3-dimethylbenzene. The challenge would then be to selectively oxidize only one of the two methyl groups, which is difficult to control and would likely lead to a mixture of products. Therefore, for this specific target molecule, the oxidation of a methyl group is a less favorable route compared to the precision offered by directed metalation and subsequent carboxylation.

Multi-step Synthetic Sequences for this compound

The synthesis of a complex molecule like this compound from simple starting materials invariably requires a multi-step approach. The design of such a sequence must consider the directing effects of substituents and the compatibility of functional groups in each step. youtube.comlumenlearning.com

The selection of an appropriate starting material is critical for an efficient synthesis. Precursors that already contain the methyl group and a hydroxyl or methoxy group at the correct positions are highly desirable. A common and logical precursor is 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). caymanchem.com This compound provides the core structure of benzoic acid with the methyl group at position 2 and a hydroxyl group at position 6. Subsequent steps would involve the introduction of a second hydroxyl or methoxy group at position 3, followed by methylation of any remaining hydroxyl groups.

Patented syntheses of related compounds provide insight into potential pathways. For example, the synthesis of 2-methoxy-6-methylbenzoic acid has been reported starting from 2-methyl-6-nitrobenzoic acid. google.com This route involves reduction of the nitro group to an amine, diazotization followed by hydrolysis to introduce a hydroxyl group, and finally methylation. google.com Similarly, 2-methyl-3-methoxy benzoic acid can be prepared from 3-nitro-2-methylbenzoic acid. google.com These examples highlight a common strategy: using a nitro group as a precursor to a hydroxyl group, which can then be methylated.

Table 2: Potential Precursors for Substituted Benzoic Acid Synthesis

| Precursor | Potential Target | Key Transformation Steps |

|---|---|---|

| 2-Hydroxy-6-methylbenzoic acid caymanchem.com | This compound | Hydroxylation/Methoxylation at C3, O-Methylation |

| 2-Methyl-6-nitrobenzoic acid google.com | 2-Methoxy-6-methylbenzoic acid | Reduction (NO₂ → NH₂), Diazotization (NH₂ → N₂⁺), Hydrolysis (N₂⁺ → OH), O-Methylation |

| 3-Nitro-2-methylbenzoic acid google.com | 2-Methyl-3-methoxybenzoic acid | Reduction, Diazotization, Methoxylation |

| 2,6-Dichlorotoluene google.com | 2-Methyl-3-methoxybenzoic acid | Methoxylation, Grignard formation, Carboxylation with CO₂ |

This table outlines plausible starting materials and the key chemical transformations required to synthesize various substituted benzoic acids, illustrating common synthetic strategies.

Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing side reactions. In multi-step syntheses, the conditions for each step must be carefully controlled. youtube.com For methylation reactions using dimethyl sulfate, factors such as temperature, reaction time, and the stoichiometry of reactants are critical. A patent for a related synthesis specifies a methylation temperature of 30-45°C for 1-2 hours. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. indianchemicalsociety.com These principles include preventing waste, maximizing atom economy, using safer chemicals and solvents, increasing energy efficiency, and using renewable feedstocks. wjpmr.com

In the synthesis of substituted benzoic acids, these principles can be applied in several ways. One key area is the replacement of hazardous reagents. For example, the highly toxic and explosive diazomethane can be substituted with safer alternatives like trimethylsilyldiazomethane or by developing catalytic methylation processes. wikipedia.orgchemeurope.com The use of enzymes, such as methyltransferases, represents a biocatalytic approach that offers high selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. nih.gov

Another focus is the use of greener solvents, such as water, or conducting reactions in solvent-free conditions. indianchemicalsociety.combrazilianjournals.com.br For instance, certain benzoylation reactions can be performed effectively in an aqueous environment. brazilianjournals.com.br Furthermore, developing continuous flow processes for synthesis can enhance safety, particularly for reactions involving hazardous materials or high pressures, and improve energy efficiency compared to traditional batch processing. wipo.int The industrial synthesis of benzoic acid derivatives increasingly incorporates green considerations, such as using oxygen as a clean oxidant and designing processes that minimize waste streams. wipo.int

Biosynthetic Pathways and Natural Occurrence

While this compound has not been widely reported as a common natural product, its structure suggests a plausible origin from microbial secondary metabolism, particularly through polyketide or shikimate pathways.

Investigation of Natural Sources Exhibiting Related Aromatic Polyketides or Benzoic Acid Derivatives

The investigation into the natural occurrence of this compound logically begins with organisms known to produce structurally similar compounds. Fungi, especially from the genera Aspergillus, Penicillium, and Trichoderma, as well as actinomycete bacteria, are prolific sources of a diverse array of aromatic polyketides and substituted benzoic acid derivatives. nih.govmdpi.comnih.gov

For example, Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a classic polyketide, is produced by various fungi and lichens. mdpi.com Its biosynthesis is a foundational pathway for many more complex aromatic compounds. Other related metabolites, such as 6-methylsalicylic acid, are also known fungal products. mdpi.com The presence of methoxy groups in the target molecule points towards organisms with active O-methyltransferase enzymes, which are common in fungal metabolic pathways. Fungi isolated from unique environments, such as marine or mangrove ecosystems, are often a source of novel secondary metabolites, including various anthraquinones and other polyketide-derived aromatic compounds. encyclopedia.pub

The Piperaceae plant family is another source known for producing a variety of benzoic acid derivatives, some with antifungal properties. nih.gov While the specific compound of interest has not been isolated from these sources, the chemical diversity within these biological families makes them prime candidates for investigation.

Table 1: Examples of Natural Sources of Related Benzoic Acid Derivatives

| Compound Name | Natural Source(s) | Reference(s) |

| Orsellinic acid | Penicillium spp., Aspergillus spp., Lichens | mdpi.com |

| 6-Methylsalicylic acid | Penicillium spp., Phyllosticta spp. | mdpi.com |

| 2-Hydroxy-3-methoxybenzoic acid | Colchicum decaisnei (crocus), Betula pendula (birch) | mdpi.com |

| Vanillic acid | Lentinula edodes (Shiitake mushroom), various plants | mdpi.com |

| Atraric acid | Aspergillus fumigatus (non-lichen fungus) | nih.gov |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. | nih.gov |

Enzymatic Biotransformations Leading to Substituted Benzoic Acids

The biosynthesis of a substituted benzoic acid like this compound in nature would heavily rely on specific enzymatic transformations. The core structure likely originates from a polyketide pathway, which assembles a poly-β-keto chain that is then cyclized and aromatized. Subsequent tailoring reactions, catalyzed by enzymes such as hydroxylases, oxidoreductases, and methyltransferases, would create the final structure.

Key enzymatic steps would include:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring by monooxygenases.

Methylation: O-methylation of the hydroxyl groups, transferring a methyl group from a donor like S-adenosyl methionine (SAM). Carboxyl methyltransferases (CMTs) that can methylate carboxylic acids are also known. nih.gov An O-methyltransferase from Aspergillus fumigatus, FtpM, has been shown to methylate various aromatic carboxylic acids. nih.gov

Oxidation/Reduction: Various redox enzymes modify the ring and its substituents.

Microorganisms are well-known for their ability to perform biotransformations on aromatic compounds. For instance, fungi like Cunninghamella elegans can reduce substituted benzoic acids to their corresponding benzyl alcohols, while bacteria like Streptomyces sp. can convert them to benzamides. tandfonline.com Bacteria also metabolize benzoic acid through pathways involving dioxygenases to form intermediates like dihydrodihydroxybenzoic acid, which is then converted to catechol. nih.gov These enzymatic capabilities highlight the potential for microorganisms to synthesize a wide variety of substituted benzoic acids from simpler aromatic precursors.

Role of this compound as a Potential Metabolite or Precursor in Biological Systems

Given the common biological activities of related compounds, this compound, if found in nature, would likely function as a secondary metabolite. Secondary metabolites are not essential for primary growth but often play roles in ecological interactions, such as defense or signaling. nih.gov

Many fungal benzoic acid derivatives exhibit antifungal or antibacterial properties. For instance, 2,5-dimethoxybenzoic acid has shown activity against postharvest fungal pathogens of strawberries. researchgate.net Similarly, benzoic acid derivatives isolated from Piper species have demonstrated antifungal activity against phytopathogens. nih.gov Therefore, it is plausible that this compound could act as an antimicrobial agent, protecting its producing organism from competing microbes.

Alternatively, it could serve as an intermediate or precursor in a more complex biosynthetic pathway. In plants, benzoic acid is a key precursor for a wide range of primary and secondary metabolites, including volatile esters that contribute to floral scent. pnas.orgnih.gov The enzymatic methylation of benzoic acid to methyl benzoate is a known reaction in snapdragon flowers. nih.gov In a microbial context, the acid could be a stable intermediate that is later modified, for example, by glycosylation or polymerization, to form other bioactive molecules.

Isolation and Purification Methodologies for Natural Analogues

Isolating a specific natural product like this compound from a complex biological matrix, such as a fungal culture, requires a multi-step purification process.

The initial step is typically a solvent extraction from the culture broth or mycelial mass. The choice of solvent is critical and depends on the polarity of the target compound. For phenolic and benzoic acid compounds from fungal cultures, ethyl acetate is a commonly used and effective solvent. nih.govmdpi.comfrontiersin.org Other solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are also frequently employed. mdpi.com

Following extraction, the crude extract is subjected to various chromatographic techniques for purification. A common workflow is as follows:

Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography with silica gel or Sephadex to separate compounds based on polarity or size.

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for the fine purification of individual compounds. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, is standard for separating benzoic acid derivatives. researchgate.netzodiaclifesciences.com The use of mixed-mode columns that combine reversed-phase and ion-exchange properties can offer alternative selectivity, which is particularly useful for separating closely related isomers. zodiaclifesciences.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale isolations, preparative TLC can be an effective purification step.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification, often after a derivatization step to increase volatility. researchgate.net

Table 2: Common Techniques for Isolation and Purification of Benzoic Acid Analogues

| Technique | Description | Common Use | Reference(s) |

| Solvent Extraction | Use of solvents like ethyl acetate, methanol, or ethanol to extract compounds from a solid or liquid matrix. | Initial recovery of metabolites from fungal culture. | nih.govmdpi.comfrontiersin.org |

| Column Chromatography | Separation based on polarity using a stationary phase like silica gel. | Crude fractionation of the initial extract. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Final purification of the target compound. | researchgate.netzodiaclifesciences.com |

| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. | Rapid cleanup of samples before HPLC analysis. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection for identification. | Analysis of derivatized acids and volatile analogues. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethoxy 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one- and two-dimensional NMR data, a complete picture of the connectivity and spatial relationships of the atoms in 3,6-Dimethoxy-2-methylbenzoic acid can be constructed.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shift of each carbon signal is indicative of its electronic environment. The carbonyl carbon of the carboxylic acid group is characteristically found at a very low field. The aromatic carbons, including those bonded to the methoxy (B1213986) groups and the methyl group, would have distinct chemical shifts. The carbons of the two methoxy groups and the methyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 185 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Methoxy (OCH₃) | 3.5 - 4.0 | 55 - 65 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduusask.ca For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduusask.ca This is instrumental in definitively assigning the ¹H signal to its corresponding ¹³C signal. For example, it would link the proton signal of the methyl group to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This provides critical information about the conformation and stereochemistry of the molecule. In the case of this compound, NOESY could reveal spatial proximities between the methyl group protons and one of the methoxy groups, or between specific aromatic protons and the substituents.

Solid-State NMR Investigations for Polymorphic Forms

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is used to study the compound in its crystalline form. This is particularly important for investigating polymorphism, which is the ability of a compound to exist in multiple crystal structures. bohrium.commdpi.com Different polymorphs can have distinct physical properties. Studies on the related 2,6-dimethoxybenzoic acid have shown the existence of multiple polymorphic forms, which were characterized by techniques including solid-state NMR. bohrium.commdpi.comresearchgate.net Solid-state NMR can differentiate between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state, which arise from the different packing arrangements and intermolecular interactions in each crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

The FT-IR spectrum of this compound would be expected to show several key absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid.

C-O stretching vibrations for the methoxy groups and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups would be observed around 2850-3100 cm⁻¹.

C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Methoxy/Carboxylic Acid (C-O) | Stretching | 1000 - 1300 |

| Aromatic/Alkyl (C-H) | Stretching | 2850 - 3100 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the molecular formula C₁₀H₁₂O₄, the theoretical exact mass can be calculated by summing the masses of its constituent atoms. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with high precision, usually to within a few parts per million (ppm). This allows for unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. For instance, the calculated monoisotopic mass for the isomer 2,4-Dimethoxy-6-methylbenzoic acid is 196.07355886 Da. nih.gov A similar level of precision would be expected for this compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Calculated Monoisotopic Mass | 196.0736 Da |

| Ionization Mode (Example) | Electrospray Ionization (ESI) |

| Adduct (Example) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

Note: The calculated mass is a theoretical value. Actual measured values would be determined experimentally.

Both GC-MS and LC-MS are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. This is crucial for assessing the purity of a this compound sample and for identifying and quantifying it within a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile and thermally stable compounds are required. Carboxylic acids like this compound often require derivatization to increase their volatility and prevent peak tailing in the GC column. A common method is silylation, converting the acidic proton to a trimethylsilyl (B98337) (TMS) group. researchgate.net The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting total ion chromatogram (TIC) shows peaks corresponding to different compounds, and the mass spectrum of the peak for the derivatized this compound can confirm its identity. For example, the methyl ester of dimethoxybenzoic acid shows a characteristic molecular ion peak at m/z 196 in GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing compounds that are not sufficiently volatile or are thermally labile, making it an excellent alternative to GC-MS for benzoic acid derivatives without the need for derivatization. vu.edu.au In a typical LC-MS setup, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation occurs in a column (e.g., a C18 reversed-phase column) based on the compound's polarity. vu.edu.au The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (such as ESI), where ions are generated and subsequently analyzed. LC-MS can be used to determine the purity of this compound and to analyze it in complex mixtures, such as extracts from natural products or reaction mixtures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophore is the substituted benzene ring. The presence of the carboxyl group and the two methoxy groups as auxochromes modifies the absorption characteristics of the benzene ring. The spectrum is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. nist.gov The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the ring. Related benzoic acid derivatives typically exhibit strong absorption in the UV region. nist.gov

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. sciencepublishinggroup.com When the solvent is changed, the position, intensity, and shape of the absorption bands can shift. researchgate.net

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent.

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is often observed when the ground state is better stabilized by polar solvents, or in the case of n → π* transitions where hydrogen bonding with protic solvents lowers the energy of the n-orbital. sciencepublishinggroup.com

For this compound, changing from a non-polar solvent (like hexane) to a polar solvent (like ethanol (B145695) or water) is expected to cause shifts in the λmax of the π → π* transitions due to dipole-dipole interactions and potential hydrogen bonding between the solvent and the carboxyl and methoxy groups. researchgate.netbiointerfaceresearch.com Studying these shifts can provide insights into the electronic distribution in the ground and excited states of the molecule.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Polarity | Expected Shift | Hypothetical λmax (nm) |

|---|---|---|---|

| Hexane | Non-polar | - | ~285 |

| Chloroform | Moderately Polar | Bathochromic | ~290 |

| Ethanol | Polar, Protic | Bathochromic | ~295 |

| Acetonitrile | Polar, Aprotic | Bathochromic | ~292 |

Note: These are hypothetical values based on the expected behavior of similar aromatic carboxylic acids. Actual values must be determined experimentally.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Torsion Angles: Describing the conformation of the molecule, such as the orientation of the carboxylic acid and methoxy groups relative to the benzene ring. For instance, in related structures like 3-acetoxy-2-methylbenzoic acid, the carboxyl group is found to be twisted out of the plane of the benzene ring. researchgate.net

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state, creating a characteristic R²₂(8) graph-set motif. researchgate.net

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is a powerful analytical method used to determine the exact arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular structure and conformation of various benzoic acid derivatives. nih.gov For instance, the absolute configuration of atropisomeric products in other complex molecules has been definitively established using this method. acs.org

In the case of related methoxybenzoic acid compounds, X-ray diffraction studies have revealed detailed information about their molecular geometry. For example, a three-dimensional X-ray study of p-methoxybenzoic acid (anisic acid) provided precise atomic coordinates and allowed for a detailed analysis of its molecular configuration. rsc.org Similarly, the crystal structures of isomers like 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid were determined to confirm their ambiguous structures. researchgate.net

The conformation of the molecule, particularly the orientation of the substituent groups relative to the benzene ring, is a key aspect revealed by X-ray diffraction. In many substituted benzoic acids, the carboxyl group is twisted out of the plane of the benzene ring due to steric hindrance from adjacent substituents. For example, in a new polymorph of 2,6-dimethoxybenzoic acid, the bulky o-methoxy groups force the carboxyl group to be twisted away from the plane of the benzene ring by 65.72 (15)°. nih.gov This steric strain and its effect on molecular conformation are critical factors that can be precisely measured.

Crystallographic Data Interpretation (e.g., bond lengths, angles, torsion angles)

The interpretation of crystallographic data provides a wealth of information about the geometric parameters of the molecule. This includes bond lengths, bond angles, and torsion angles, which define the spatial relationship between atoms.

In a study of p-methoxybenzoic acid, the bond distances within the benzene ring were found to be in the range of 1.379–1.396 Å, and the extra-ring C–C bond was 1.502 Å. rsc.org The C–O bond lengths in the carboxyl group were determined to be 1.290 Å for C–OH and 1.233 Å for C=O. rsc.org Such data is crucial for understanding the electronic distribution and bonding characteristics within the molecule.

Angular distortions within the molecule are also a key finding. For instance, in 3-acetoxy-2-methylbenzoic acid, the internal angle at C3 (123.6 (3)°) is larger than the expected 120°, while the angle at C2 is smaller (116.2 (2)°). researchgate.net These distortions are often a result of intramolecular steric hindrance.

Torsion angles describe the rotation around a bond. For example, in one polymorph of 2,6-dimethoxybenzoic acid, the carboxy group is twisted away from the benzene ring plane by 65.72 (15)°. nih.gov In another related compound, 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37 (15)° from the plane of the benzene ring. researchgate.net

Table 1: Selected Crystallographic Data for a Polymorph of 2,6-Dimethoxybenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal nih.gov |

| Space Group | I4₁/a nih.gov |

| a (Å) | 8.1423 (3) nih.gov |

| c (Å) | 27.6814 (18) nih.gov |

| V (ų) | 1835.20 (15) nih.gov |

| Z | 8 nih.gov |

Data obtained from a study on a new polymorph of 2,6-dimethoxybenzoic acid. nih.gov

Investigation of Polymorphism and Crystal Packing in this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. bohrium.com Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities. scientific.net

For 2,6-dimethoxybenzoic acid, three polymorphic forms have been reported. mdpi.com Form I is the stable polymorph, while forms II and III are metastable. bohrium.com The different polymorphs arise from variations in the molecular conformation and the intermolecular interactions that dictate the crystal packing. mdpi.com For example, in the orthorhombic form of 2,6-dimethoxybenzoic acid, the molecules adopt an antiplanar conformation and are linked in chains. nih.gov In contrast, a tetragonal polymorph exhibits a synplanar conformation, leading to the formation of dimeric units. nih.gov The challenge in controlling polymorphism is highlighted by the difficulty in reproducibly obtaining some metastable forms. nih.gov

The way molecules pack in the crystal lattice is influenced by a delicate balance of intermolecular forces. The crystal packing of benzoic acid derivatives often involves the formation of hydrogen-bonded ribbons, but variations in the packing of these ribbons can lead to different crystal structures that are not isostructural. rsc.org

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

Hydrogen bonds are a crucial directional interaction that significantly influences the crystal structure of carboxylic acids. nih.gov In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers through their carboxylic acid groups, creating characteristic R²₂(8) graph-set motifs. researchgate.net

In the tetragonal polymorph of 2,6-dimethoxybenzoic acid, molecules form dimeric units via pairs of O—H⋯O hydrogen bonds between the carboxyl groups. nih.gov In contrast, the orthorhombic form features chains stabilized by linear O—H⋯O hydrogen bonds due to an antiplanar conformation of the hydroxyl group. nih.gov

Computational and Theoretical Studies of 3,6 Dimethoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules. However, specific research applying these techniques to 3,6-Dimethoxy-2-methylbenzoic acid has not been reported. Such studies would typically involve a multi-faceted approach to understanding its behavior at the atomic and electronic levels.

Geometry Optimization and Conformational Analysis of this compound

A foundational step in computational chemistry is the determination of a molecule's most stable three-dimensional structure. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would be crucial to explore the various spatial arrangements of its flexible groups—specifically the carboxylic acid and the two methoxy (B1213986) groups—and to identify the global and local energy minima on its potential energy surface. This information is vital for understanding its reactivity and intermolecular interactions. At present, no such computational data has been published.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of these orbitals for this compound would provide insights into its reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy reflecting its electron-accepting capacity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. No studies have reported these values for the title compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would predict the most likely sites for electrophilic and nucleophilic attack, offering valuable information for understanding its role in chemical reactions. To date, no MEP maps or detailed charge distribution analyses for this specific compound are available in the literature.

Vibrational Frequency Calculations and Spectroscopic Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in its experimental spectrum could be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. This detailed assignment provides a fingerprint of the molecule's structure and bonding. Such a theoretical vibrational analysis has not been published.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis would calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. A TD-DFT study on this compound would predict its maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. This information is currently unavailable.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations could provide a deeper understanding of the behavior of this compound over time, especially in different solvent environments or in condensed phases. These simulations could explore its conformational flexibility, diffusion, and interactions with other molecules. However, no molecular dynamics studies on this compound have been reported in scientific journals.

Molecular Dynamics (MD) Simulations for Solution Behavior and Self-Association

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the behavior of molecules in solution over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and its tendency to form aggregates or self-associates.

Research on analogous compounds, such as other substituted benzoic acid derivatives, has demonstrated that these molecules can form hydrogen-bonded dimers in apolar solvents. acs.org In solvents with a higher propensity for hydrogen bond acceptance, the solvent molecules interact directly with the carboxylic acid group, which can disrupt self-association. acs.org A study on 2,6-dimethoxybenzoic acid (2,6MeOBA), an isomer of the target compound, investigated its self-association in solution using both spectroscopic measurements and molecular simulations. acs.org These simulations revealed that the formation of self-associates is also governed by weaker interactions, such as π–π stacking and CH₃–π interactions, which are influenced by the specific substituents on the benzene (B151609) ring. acs.org

In a hypothetical MD simulation of this compound, a simulation box would be constructed containing multiple molecules of the acid along with a chosen solvent (e.g., water, methanol (B129727), or a nonpolar solvent like 1,4-dioxane). The interactions between atoms would be modeled using a force field, such as the Generalized Amber Force Field (GAFF). scientific.net The simulation would track the positions and velocities of all atoms over a set period (nanoseconds), allowing for the analysis of emergent behaviors. Key parameters that would be analyzed include radial distribution functions to understand solvation shells and the propensity for dimerization or higher-order aggregation. Classical molecular dynamics simulations have been successfully used to investigate the aggregation of benzoic acid in confined spaces like nanocavities and nanotubes, showing that confinement can significantly impact the liquid's dynamics and promote aggregation. nih.govunimi.it

Table 1: Illustrative Parameters for MD Simulation of a Substituted Benzoic Acid (Based on methodologies for analogous compounds)

| Parameter | Example Value/Setting | Purpose |

| Force Field | GAFF (Generalized Amber Force Field) | Defines the potential energy function for interatomic interactions. scientific.net |

| Solvent | Water, Methanol, 1,4-Dioxane | To study behavior in different chemical environments (polar protic, polar aprotic, nonpolar). scientific.net |

| Simulation Time | 100-300 ns | To allow for sufficient sampling of conformational space and intermolecular events. acs.org |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying solution behavior. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Analysis Metrics | Radial Distribution Function (RDF), Hydrogen Bond Analysis, Root-Mean-Square Deviation (RMSD) | To quantify solvent structure, self-association patterns, and conformational stability. acs.orgacs.org |

Free Energy Profiles and Reaction Pathway Mapping for Chemical Transformations

Computational chemistry provides essential tools for mapping the energy landscapes of chemical reactions. For this compound, this involves calculating the Gibbs free energy (ΔG) changes for potential transformations, such as its dissociation in water or other chemical reactions. The Gibbs free energy of a reaction determines its spontaneity and equilibrium position. brainly.comsciencemadness.org

For this compound, DFT calculations could be employed to predict its pKa. This would involve calculating the free energy of the acid and its conjugate base in a solvated state, often using a continuum solvation model (like the PCM model) to simulate the solvent environment. The difference in these free energies yields the free energy of dissociation, from which the pKa can be derived. These theoretical calculations allow for a systematic study of how the methoxy and methyl substituents influence the acidity compared to unsubstituted benzoic acid.

Table 2: Illustrative Free Energy Calculation for Benzoic Acid Dissociation (Based on general principles and data for benzoic acid)

| Component | Description | Example Calculation |

| Reaction | C₆H₅COOH ⇌ C₆H₅COO⁻ + H⁺ | The dissociation of benzoic acid in water. |

| Equation | ΔG = -RTln(Kₐ) | Relates Gibbs free energy (ΔG) to the acid dissociation constant (Kₐ). brainly.com |

| Parameters | R = 8.314 J/mol·K, T = 298 K | Gas constant and standard temperature. brainly.com |

| Experimental Kₐ | 6.5 x 10⁻⁵ for benzoic acid | Experimentally determined value. brainly.com |

| Calculated ΔG | approx. +22.49 kJ/mol | Indicates a non-spontaneous dissociation under standard conditions. brainly.com |

Docking Studies for Ligand-Receptor Interactions (theoretical basis for biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for drug discovery and for providing a theoretical basis for the potential biological activity of compounds like this compound.

While no specific biological targets for this compound are prominently reported, studies on similar natural products and substituted benzoic acids offer a framework for such an investigation. For example, various benzoic acid derivatives have been studied as potential inhibitors of enzymes like the SARS-CoV-2 main protease and glutamate (B1630785) receptors. nih.govresearchgate.net In one study, a 2,5-substituted benzoic acid scaffold was designed and shown through docking and experimental work to be a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant cancer targets. nih.gov

A theoretical docking study of this compound would involve these steps:

Target Selection: A protein receptor would be chosen based on the known activities of structurally similar compounds. For instance, some natural products containing this moiety have antibiotic or anticancer properties, suggesting enzymes or receptors in these pathways as potential targets. caymanchem.com

Protein and Ligand Preparation: The 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be built and its energy minimized.

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed into the binding site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates binding affinity (e.g., in kcal/mol). researchgate.net

Analysis: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and amino acid residues in the receptor's active site. acs.orgnih.gov

This process could reveal a theoretical basis for biological activity, guiding future experimental validation.

Table 3: Illustrative Docking Study Results for a Benzoic Acid Derivative against a Hypothetical Protein Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| This compound | Protein Kinase X | -8.5 | Arg12, Leu65, Phe80 | Hydrogen bond, Hydrophobic, π–π stacking |

| Reference Inhibitor | Protein Kinase X | -9.2 | Arg12, Lys14, Leu65 | Hydrogen bond, Hydrophobic |

Structure–Property Relationships (SPR) and Quantitative Structure–Activity Relationships (QSAR) Modeling

Development of Predictive Models for Chemical Reactivity and Potential Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological properties. nih.gov The goal is to develop a predictive equation that can estimate the activity of new, untested compounds.

For a class of compounds like substituted benzoic acids, a QSAR model could be developed to predict properties such as acidity (pKa), toxicity, or inhibitory activity against a specific enzyme. nih.govacs.org The development process involves:

Data Set Collection: A set of benzoic acid derivatives with known experimental values for the property of interest (e.g., pKa) is compiled. acs.org

Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are used to find a mathematical relationship between the descriptors and the measured property. acs.org

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in the model's creation.

The Hammett substituent constant (σ) is a classic example of a descriptor used in QSAR for substituted benzoic acids. youtube.com It quantifies the electron-donating or electron-withdrawing effect of a substituent on the benzene ring, which directly correlates with the acid's dissociation constant. youtube.com For this compound, the combined electronic effects of the two methoxy groups (electron-donating by resonance, withdrawing by induction) and the methyl group (electron-donating) would be captured by such descriptors in a QSAR model to predict its reactivity.

Correlation of Computational Descriptors with Experimental Observations

A key aspect of computational chemistry is its ability to provide a theoretical underpinning for experimentally observed phenomena. By correlating calculated molecular descriptors with experimental data, researchers can gain deeper insight into the factors driving a particular property.

For substituted benzoic acids, numerous studies have successfully correlated computational descriptors with experimental pKa values. researchgate.net For example, descriptors derived from the molecular electrostatic potential (ESP) surface, such as the maximum and minimum surface potentials (VS,max and VS,min), have shown strong correlations with acidity. researchgate.net Similarly, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with reactivity and spectroscopic properties. jocpr.com

A theoretical study of this compound would begin with geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). jocpr.comresearchgate.net From this, a wide range of electronic descriptors could be calculated. These theoretical values would then be plotted against known experimental data for a series of related benzoic acids to establish a correlation. For example, the calculated HOMO-LUMO gap could be correlated with the wavelength of maximum absorbance (λ_max) in UV-Vis spectroscopy. researchgate.net Strong correlations validate the computational model and allow it to be used for prediction.

Table 4: Illustrative Correlation of Computational Descriptors with Experimental pKa for a Series of Substituted Benzoic Acids

| Computational Descriptor | Type | Expected Correlation with Acidity (pKa) | Rationale |

| ESP Minimum on Oxygen (V_min) | Electrostatic | Positive | A more negative V_min indicates a more stable conjugate base, corresponding to a stronger acid (lower pKa). |

| NPA Charge on Acidic Hydrogen | Electronic | Negative | A higher positive partial charge on the acidic proton suggests it is more easily abstracted, indicating a stronger acid (lower pKa). |

| LUMO Energy (E_LUMO) | Quantum Chemical | Positive | A lower LUMO energy can sometimes correlate with increased acidity in a series of compounds. nih.gov |

| Hammett Constant (σ) | Empirical/Electronic | Negative | Electron-withdrawing groups (positive σ) stabilize the conjugate base, increasing acidity and thus lowering the pKa. youtube.com |

Chemical Reactivity and Derivatization of 3,6 Dimethoxy 2 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for the chemical modification of 3,6-Dimethoxy-2-methylbenzoic acid, allowing for the formation of various derivatives through esterification, amidation, and other related reactions.

Esterification Reactions to Form Alkyl and Aryl Esters

Esterification of this compound can be achieved through several established methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.edu This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. tcu.edu

For instance, the reaction of this compound with methanol (B129727) in the presence of a dehydrating agent can yield the corresponding methyl ester. Similarly, using other alcohols like ethanol (B145695) or isopropanol (B130326) would produce the respective ethyl or isopropyl esters. researchgate.net The synthesis of ethyl 2,3-dimethoxy-6-methylbenzoate illustrates this type of transformation. smolecule.com

Alternative and often milder methods for esterification utilize coupling reagents. Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the formation of esters from carboxylic acids and alcohols under gentle conditions. researchgate.net Another common coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), which is particularly effective for esterification reactions. jocpr.com These methods are advantageous when dealing with sensitive substrates or when trying to avoid the harsh conditions of acid catalysis.

The table below summarizes various esterification approaches:

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Typically heated | Equilibrium reaction; excess alcohol or water removal improves yield. tcu.edu |

| DMTMM Coupling | Alcohol, DMTMM, N-methylmorpholine | Mild, often room temperature | Efficient for various alcohols. researchgate.net |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild | DCC is a common activator for carboxylic acids. jocpr.com |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound readily undergoes amidation to form amides. This is a crucial reaction in the synthesis of many biologically active molecules and materials. The direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid.

Peptide coupling reagents are widely employed for this purpose. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. A variety of such reagents are available, each with its own advantages. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.compeptide.com

Other classes of coupling reagents include phosphonium (B103445) salts, such as BOP and PyBOP, and uronium/aminium reagents like HBTU and HATU. bachem.compeptide.com These reagents are known for their high efficiency and are frequently used in both solution-phase and solid-phase peptide synthesis. bachem.comsigmaaldrich.com The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or when trying to minimize epimerization. peptide.comnih.gov For example, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d] triazin-4(3H)-one (DEPBT) is noted for its ability to reduce racemization, particularly with sensitive amino acids. peptide.com

The general scheme for amidation using a coupling reagent is as follows:

Activation of the carboxylic acid with the coupling reagent.

Reaction of the activated species with the amine to form the amide bond.

The following table provides a brief overview of common peptide coupling reagents:

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt to prevent side reactions. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. peptide.com |

| Uronium/Aminium Reagents | HBTU, HATU | Popular for both solid-phase and solution-phase synthesis. bachem.com |

Decarboxylation Mechanisms and Pathways

The removal of the carboxyl group, or decarboxylation, from benzoic acid derivatives can occur under certain conditions, typically requiring heat and sometimes a catalyst. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

For many simple benzoic acids, decarboxylation is a difficult process. However, the presence of electron-donating groups, particularly at the ortho and para positions, can facilitate this reaction by stabilizing the intermediate carbanion formed upon loss of carbon dioxide. For instance, the decarboxylation of 2,4,6-trihydroxybenzoic acid in acidic solution has been studied, highlighting the role of activating groups. acs.org While specific studies on the decarboxylation of this compound are not prevalent, the principles governing the decarboxylation of substituted benzoic acids would apply.

The mechanism of acid-catalyzed decarboxylation often involves the protonation of the aromatic ring, followed by the departure of the carboxyl group as CO₂. The presence of electron-donating methoxy (B1213986) groups on the ring in this compound would be expected to influence the rate and pathway of such a reaction. In some cases, decarboxylation can be achieved through metal-catalyzed processes, for example, using silver carbonate or palladium catalysts. organic-chemistry.org

Reactions on the Aromatic Ring System

The substituents on the aromatic ring of this compound, namely the two methoxy groups and the methyl group, significantly influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

In electrophilic aromatic substitution reactions, the incoming electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring. lkouniv.ac.inuci.edu

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inlibretexts.org The methyl group (-CH₃) is also an activating, ortho-, para-directing group, although its activating effect is weaker than that of the methoxy group. lkouniv.ac.in The carboxylic acid group (-COOH), on the other hand, is a deactivating, meta-directing group because it withdraws electron density from the ring. mnstate.edu

In this compound, the directing effects of these groups must be considered collectively. The two powerful ortho-, para-directing methoxy groups at positions 3 and 6, and the ortho-, para-directing methyl group at position 2 will strongly favor substitution at the available ortho and para positions relative to them. The deactivating meta-directing carboxylic acid group will have a lesser influence compared to the strongly activating groups.

Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy and methyl groups. A qualitative analysis suggests that the positions ortho and para to the activating groups would be the most reactive sites.

Nucleophilic Aromatic Substitution (SNAr) on Activated Rings

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comchemistrysteps.com This reaction is in contrast to electrophilic substitution and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.comlibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. chemistrysteps.comnih.gov

The aromatic ring of this compound is substituted with electron-donating methoxy and methyl groups, which makes it electron-rich. Such electron-rich aromatic systems are generally not susceptible to nucleophilic aromatic substitution under standard SNAr conditions, as they are deactivated towards nucleophilic attack. masterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (like a halide) and strong electron-withdrawing groups would need to be present on the ring, which is not the case for this compound itself.

However, it is worth noting that under very harsh conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution on unactivated aryl systems can sometimes be forced. The benzyne mechanism typically involves a strong base and proceeds through a highly reactive benzyne intermediate. chemistrysteps.com

Oxidation and Reduction Reactions of the Aromatic Nucleus

The aromatic nucleus of this compound, enriched by electron-donating methoxy and methyl groups, is susceptible to specific reductive transformations while being generally resistant to direct oxidation without degradation.

Reduction: The most notable reduction reaction for this type of substituted benzoic acid is the Birch reduction. wikipedia.org This method involves treating the aromatic compound with an alkali metal (such as sodium or lithium) in liquid ammonia, with an alcohol like ethanol serving as a proton source. wikipedia.orgorganic-chemistry.org For benzoic acids bearing ortho-alkoxy or ortho-alkyl substituents, the reaction typically yields the corresponding 1,4-dihydro derivative. orgsyn.org Applying this principle, this compound is expected to be reduced to 1,4-dihydro-3,6-dimethoxy-2-methylbenzoic acid. The reaction proceeds via the formation of a radical anion, which is subsequently protonated. wikipedia.org

Oxidation: Direct oxidation of the benzene (B151609) ring of this compound is not a commonly employed synthetic route, as such reactions often require harsh conditions that can lead to the decomposition of the aromatic system. However, derivatives of this compound can be used as precursors to construct polycyclic systems with higher oxidation states through multi-step synthetic sequences. orgsyn.org For instance, hydroanthracenol structures formed from related aldehydes can be subsequently oxidized to the corresponding anthraquinones. orgsyn.org

Transformations Involving Methoxy and Methyl Substituents

The methoxy and methyl groups attached to the benzene ring offer additional sites for chemical modification, enabling the synthesis of a wide range of analogs.

Demethylation and Methylation Reactions of Methoxy Groups

The cleavage of the methyl-ether linkage in the methoxy groups is a key transformation.

Demethylation: Aryl methyl ethers are commonly cleaved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent. chem-station.com This reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature) and can cleave one or both methoxy groups to yield the corresponding phenol (B47542) or catechol derivatives. orgsyn.orgchem-station.com The mechanism involves the formation of a Lewis acid-base complex between the ether oxygen and the boron center, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.comnih.gov Other reagents capable of effecting demethylation include strong Brønsted acids like hydrobromic acid (HBr) at elevated temperatures, aluminum chloride (AlCl₃), and nucleophilic systems involving alkyl thiols. chem-station.comresearchgate.net The choice of reagent can sometimes allow for regioselective demethylation, although this can be challenging. google.comacs.org

Table 1: Common Reagents for Demethylation of Aryl Methoxy Groups

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Highly effective for one or more ether groups. Sensitive to moisture. nih.gov |

| Hydrobromic Acid (HBr) | 47% aqueous solution, heat (~130°C) | Harsh conditions, may not be suitable for sensitive substrates. chem-station.comresearchgate.net |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heat | Strong Lewis acid, reactivity is lower than BBr₃. chem-station.com |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | An efficient method tolerant of various functional groups. rsc.org |

| Alkyl Thiols (e.g., Dodecanethiol) | NMP or DMSO, heat (~130°C) | A non-acidic method useful for substrates sensitive to strong acids. chem-station.com |

Methylation: The reverse reaction, methylation of the resulting phenolic hydroxyl groups, can be readily achieved through standard procedures such as the Williamson ether synthesis. This typically involves treating the phenol with a base (e.g., sodium hydride) to form the phenoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Reactions of the Methyl Group (e.g., halogenation, oxidation)

The C2-methyl group is also a site for functionalization, primarily through radical halogenation or oxidation.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using molecular oxygen in the presence of a catalyst system such as Co(OAc)₂/NaBr. organic-chemistry.org Another method involves photo-oxidation using catalytic hydrobromic acid under light irradiation. organic-chemistry.org The oxidation of this compound at this position would result in the formation of 3,6-dimethoxyphthalic acid.

Halogenation: Halogenation of the methyl group occurs via a free-radical mechanism, distinct from the electrophilic substitution on the aromatic ring. libretexts.org These reactions are typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org For instance, reacting this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of 2-(bromomethyl)-3,6-dimethoxybenzoic acid. The reaction can proceed further to yield di- and tri-halogenated products depending on the stoichiometry of the halogenating agent. libretexts.org

Synthesis of Functionalized Derivatives and Analogs of this compound

This compound and its immediate precursors are valuable building blocks for creating more complex molecules, including functionalized analogs and heterocyclic frameworks.

Exploration of Structure-Reactivity Relationships in Derivatives

Studies on derivatives of this compound have provided key insights into how substituents govern chemical reactivity. A prominent example is found in the Ti(Oi-Pr)₄-promoted photoenolization/Diels-Alder (PEDA) reaction, which is used to construct complex polycyclic rings. orgsyn.org Research has shown that the methoxy group at the C6 position (ortho to the methyl group) is crucial for the success of this reaction when using the corresponding aldehyde derivative, 3,6-dimethoxy-2-methylbenzaldehyde. orgsyn.org Substrates lacking this ortho-methoxy group show no reactivity in the PEDA reaction. orgsyn.org This is attributed to the ability of the ortho-methoxy group to chelate with the titanium Lewis acid, forming a stable complex with the photoenolized intermediate that facilitates the subsequent Diels-Alder cycloaddition. orgsyn.org

Preparation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold

The structural framework of this compound is a key component in the synthesis of complex natural products and related heterocyclic systems. For example, its derivatives are instrumental in the total synthesis of tetracycline (B611298) antibiotics and the natural product Nivetetracyclate A. harvard.edumdma.ch The PEDA reaction strategy provides a powerful method for assembling the hydroanthracenol core structure, which is a common precursor for these polycyclic compounds. orgsyn.org In these syntheses, a derivative such as 3,6-dimethoxy-2-methylbenzaldehyde acts as the diene precursor, reacting with various dienophiles to construct the linearly fused six-membered ring systems characteristic of these molecules. orgsyn.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4,5,6-hexachlorocyclohexane |

| 1,4-dihydro-3,6-dimethoxy-2-methylbenzoic acid |

| 2-(bromomethyl)-3,6-dimethoxybenzoic acid |

| 2-chloromethylbenzene |

| 3,3'-diaminobiphenyl |

| 3,3'-dihydroxybiphenyl |

| 3,3'-dimethoxybiphenyl |

| 3,6-Dimethoxy-2-methylbenzaldehyde |

| This compound |

| 3,6-dimethoxyphthalic acid |

| 4-chloromethylbenzene |

| Aluminum chloride |

| Anthraquinones |

| Azobisisobutyronitrile (AIBN) |

| Benzoic acid |

| Boron tribromide |

| Bromomethane |

| Cobalt(II) acetate |

| Dichloromethane |

| Dimethyl sulfate |

| Ethanol |

| Hydroanthracenols |

| Hydrobromic acid |

| Lithium |

| Magnesium iodide |

| Methyl iodide |

| N-bromosuccinimide (NBS) |

| Nivetetracyclate A |

| Phenol |

| Sodium |

| Sodium bromide |

| Sodium hydride |

| Tetracycline |

Applications of 3,6 Dimethoxy 2 Methylbenzoic Acid in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the aromatic ring of 3,6-dimethoxy-2-methylbenzoic acid makes it a versatile starting material or intermediate for the construction of more elaborate molecular architectures.

Intermediate for the Synthesis of Agrochemicals and Dyes

While direct evidence for the use of this compound in commercially available agrochemicals and dyes is not extensively documented, the applications of structurally similar benzoic acid derivatives provide a strong indication of its potential in these fields. For instance, 2,6-dimethoxybenzoic acid is a known intermediate in the synthesis of certain agricultural chemicals. google.comgoogle.com This suggests that the unique substitution pattern of this compound could be leveraged to create novel agrochemicals with specific biological activities.

In the realm of dyes, azo compounds, which contain the -N=N- functional group, are a significant class of synthetic colorants. rasayanjournal.co.in The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. Benzoic acid derivatives are frequently used as precursors in the synthesis of azo dyes. rasayanjournal.co.in For example, novel azo dyes have been synthesized from 3-amino-4-methyl-benzoic acid. rasayanjournal.co.in By analogy, this compound could be chemically modified to introduce an amino group, thereby serving as a precursor for the synthesis of new azo dyes with potentially unique color properties and applications.

Precursor for Natural Product Total Synthesis